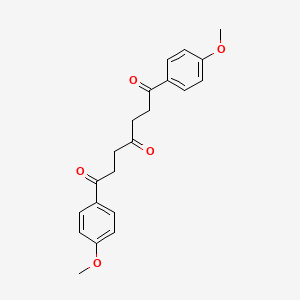
1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of methoxyphenyl groups attached to a heptane backbone with three ketone functionalities. Its molecular formula is C19H20O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione typically involves the condensation of appropriate methoxybenzaldehydes with a heptane derivative under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by oxidation to introduce the ketone functionalities. The reaction mixture is usually stirred at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain viral proteins, thereby preventing viral replication. The compound may also modulate inflammatory pathways by targeting key enzymes and transcription factors .
Comparison with Similar Compounds
Similar Compounds
1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione: Known for its anti-inflammatory properties.
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: Exhibits anti-viral activity.
Tetrahydrocurcumin: A derivative of curcumin with antioxidant properties.
Properties
CAS No. |
62619-62-9 |
|---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,7-bis(4-methoxyphenyl)heptane-1,4,7-trione |
InChI |
InChI=1S/C21H22O5/c1-25-18-9-3-15(4-10-18)20(23)13-7-17(22)8-14-21(24)16-5-11-19(26-2)12-6-16/h3-6,9-12H,7-8,13-14H2,1-2H3 |
InChI Key |
JZXKDRKFFSSKBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















